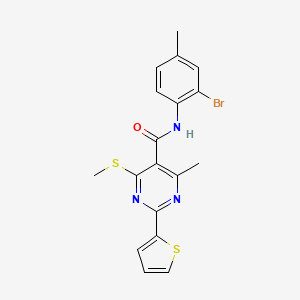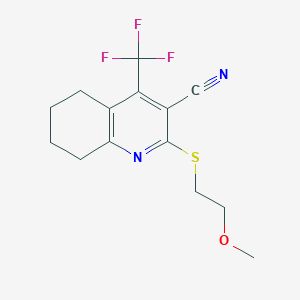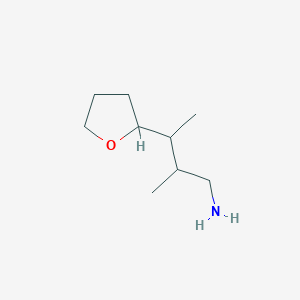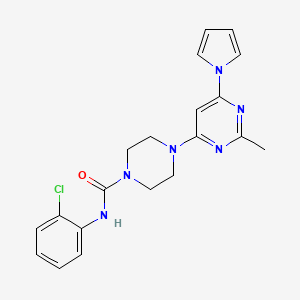![molecular formula C21H27N3O3S B2720568 N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide CAS No. 393834-14-5](/img/structure/B2720568.png)
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonylphenyl group
Mécanisme D'action
Mode of Action
It’s important to note that the interaction of a compound with its targets can lead to various changes in cellular processes .
Biochemical Pathways
The compound could potentially interact with multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
The compound’s effects would depend on its mode of action and the biochemical pathways it affects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-pyridin-3-ylpiperidine with a sulfonyl chloride derivative to form the sulfonylphenyl intermediate. This intermediate is then reacted with pentanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide
- N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Uniqueness
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide is unique due to its specific structural features, such as the pentanamide group, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-3-9-21(25)23-18-10-12-19(13-11-18)28(26,27)24-15-5-4-8-20(24)17-7-6-14-22-16-17/h6-7,10-14,16,20H,2-5,8-9,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVAKSHBFXECCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2720485.png)

![2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2720488.png)


![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2720496.png)
![methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2720500.png)
![2-[(Morpholin-4-ylacetyl)amino]benzamide](/img/structure/B2720501.png)
![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2720502.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2720504.png)
![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2720505.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2720507.png)

